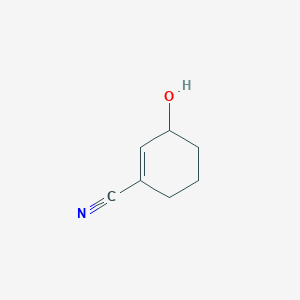

3-Cyano-2-cyclohexenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H9NO |

|---|---|

Molecular Weight |

123.15 g/mol |

IUPAC Name |

3-hydroxycyclohexene-1-carbonitrile |

InChI |

InChI=1S/C7H9NO/c8-5-6-2-1-3-7(9)4-6/h4,7,9H,1-3H2 |

InChI Key |

LKDIPHAFHPYCOL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C=C(C1)C#N)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Cyano 2 Cyclohexenol and Its Advanced Precursors

Retrosynthetic Analysis of the 3-Cyano-2-cyclohexenol Core

A retrosynthetic analysis of this compound reveals several potential disconnection points, leading to simpler and more readily available starting materials. The primary disconnections involve the carbon-carbon bonds of the cyclohexene (B86901) ring and the carbon-heteroatom bonds of the functional groups.

A key retrosynthetic strategy involves a disconnection of the C=C double bond, suggesting a formation via an aldol-type condensation or a Wittig-type reaction. youtube.com This approach would start from a 1,5-dicarbonyl compound or a related precursor. Another powerful disconnection is based on the Diels-Alder reaction, which is a classic method for forming cyclohexene rings. youtube.com This would involve a diene and a dienophile, where one of the components would need to contain the precursor to the cyano group.

Functional group interconversion (FGI) is another critical aspect of the retrosynthetic analysis. youtube.comyoutube.com The cyano and hydroxyl groups can be envisioned as arising from other functional groups. For instance, the alcohol could be formed by the reduction of a ketone, and the nitrile could be introduced via nucleophilic substitution of a leaving group with a cyanide anion. vanderbilt.edufiveable.me This leads to precursors such as 3-cyano-2-cyclohexenone or a cyclohexenol (B1201834) derivative bearing a suitable leaving group.

A simplified retrosynthetic analysis can be visualized as follows:

This analysis highlights the major synthetic strategies that can be employed to construct the target molecule.

Direct and Indirect Synthetic Pathways

The synthesis of this compound and its precursors can be achieved through a variety of direct and indirect routes, often employing cyclization reactions, functional group interconversions, and stereoselective methods.

The formation of the cyclohexene ring is a pivotal step in the synthesis of this compound. Intramolecular condensation reactions are particularly effective for this purpose. For example, a 1,5-dicarbonyl compound can undergo an intramolecular aldol (B89426) condensation to form a cyclohexenone, which can then be further functionalized. youtube.com

Another powerful strategy is the Diels-Alder reaction, a cycloaddition reaction that forms a six-membered ring from a conjugated diene and a dienophile. youtube.com For the synthesis of a this compound precursor, one could envision the reaction between a suitable diene and a cyanated dienophile.

Macrocyclization strategies, while more commonly applied to larger rings like those in cyclic peptides, can also provide inspiration for forming cyclic structures. nih.govnih.gov These methods often rely on forming a key bond to close the ring, which in the context of cyclohexenol synthesis could be a carbon-carbon or carbon-heteroatom bond.

Functional group interconversions (FGIs) are essential for elaborating on pre-formed cyclohexene cores to introduce the desired cyano and hydroxyl groups. vanderbilt.eduub.edu

Starting with a cyclohexanone, the enolate can be formed and reacted with an electrophilic cyanating agent to introduce the nitrile group. Subsequent reduction of the ketone would yield the desired cyclohexenol. Alternatively, a pre-existing hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, which can then be displaced by a cyanide nucleophile in an SN2 reaction. ub.edu

The reduction of a nitrile group can lead to an amine, while the oxidation of an alcohol can yield a ketone or carboxylic acid, demonstrating the versatility of FGIs in synthetic planning. fiveable.meyoutube.com

| Starting Material | Reagents | Product | Reference |

| 3-Bromo-2-cyclohexenol | KCN | This compound | vanderbilt.edu |

| 2-Cyclohexenone | 1. LDA, 2. TsCN | 3-Cyano-2-cyclohexenone | |

| 3-Cyano-2-cyclohexenone | NaBH₄ | This compound | fiveable.me |

Table 1: Examples of Functional Group Interconversions

Controlling the stereochemistry during the synthesis of substituted cyclohexenols is crucial, especially when chirality is a factor. Stereoselective synthesis aims to produce a specific stereoisomer. youtube.com For instance, the reduction of a 3-substituted cyclohexenone can be influenced by the choice of reducing agent and reaction conditions to favor the formation of either the cis or trans alcohol.

Asymmetric synthesis goes a step further by creating an excess of one enantiomer. nih.gov This can be achieved by using chiral catalysts, chiral auxiliaries, or chiral reagents. nih.gov For example, an asymmetric Diels-Alder reaction using a chiral Lewis acid catalyst can lead to an enantioenriched cyclohexene product. nih.gov Similarly, the enantioselective reduction of a ketone can be accomplished using chiral reducing agents like those derived from boranes or aluminum hydrides.

The Norrish-Yang photocyclisation is another method that can produce cyclobutanols with high diastereoselectivity, which could potentially be precursors to substituted cyclohexenols through ring-expansion methodologies. eurekaselect.com

Catalysts play a vital role in modern organic synthesis by enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. Both metal-based and organocatalysts are employed in the synthesis of cyclohexenol derivatives.

Bases are frequently used to promote key transformations in the synthesis of this compound and its precursors. Strong, non-nucleophilic bases like potassium t-butoxide (t-BuOK) are often used to generate enolates from ketones for subsequent reactions, such as alkylation or cyanation. researchgate.net Weaker inorganic bases like potassium carbonate (K₂CO₃) are typically used in reactions such as the displacement of halides or sulfonates with nucleophiles, or in promoting condensation reactions. vanderbilt.edu

For example, the intramolecular aldol condensation of a 1,5-dicarbonyl compound to form a cyclohexenone can be effectively catalyzed by a base. The choice of base can influence the reaction rate and, in some cases, the stereochemical outcome.

| Reaction Type | Base | Role of Base | Reference |

| Enolate Formation | t-BuOK | Deprotonation of α-carbon | researchgate.net |

| Nucleophilic Substitution | K₂CO₃ | Neutralize acid by-product | vanderbilt.edu |

| Aldol Condensation | NaOH | Deprotonation to form enolate |

Table 2: Common Bases in Cyclohexenol Synthesis

Catalyst-Mediated Synthetic Transformations

Transition Metal Catalysis in C-C and C-X Bond Formations

The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to organic synthesis, and transition metal catalysis offers powerful tools for achieving these transformations with high efficiency and selectivity. mdpi.comnih.gov The synthesis of this compound can be strategically approached through the cyanation of a suitably functionalized cyclohexene precursor, a reaction for which transition metals like palladium and nickel are exceptionally effective. capes.gov.brrsc.org

A primary strategy involves the use of 2-cyclohexen-1-one (B156087) as a starting material. This precursor can be converted into an enol triflate, which then serves as an excellent substrate for palladium- or nickel-catalyzed cross-coupling reactions. These reactions, which have been extensively developed for aryl halides and triflates, can be adapted for the vinyl triflate system of the cyclohexene ring. rsc.orgnih.gov The cyanation is typically achieved using a metal catalyst, a suitable ligand, and a cyanide source. The resulting 3-cyano-2-cyclohexenone can then be selectively reduced to the target allylic alcohol, this compound.

Modern advancements have focused on replacing highly toxic cyanide sources like HCN with safer, more stable alternatives. Nickel-catalyzed reactions, for instance, have proven effective with less toxic sources such as zinc cyanide (Zn(CN)₂). organic-chemistry.org Some protocols even utilize acetonitrile (B52724) as both the solvent and the cyanide source, proceeding via a C-CN bond cleavage mechanism, which represents a significant advancement in safety and operational simplicity. rsc.org

The table below summarizes representative transition metal-catalyzed cyanation systems that are applicable to the synthesis of nitrile-containing compounds from halide or triflate precursors.

| Catalyst System | Substrate Type | Cyanide Source | Key Features |

| Ni(MeCN)₆₂, 1,10-phenanthroline | Aryl Halides, Triflates | Acetonitrile | Utilizes a non-toxic, readily available cyanide source and solvent. rsc.org |

| Nickel / dcype or dcypt ligand | Aryl Carbamates, Pivalates | Aminoacetonitriles | Employs a metal-free, environmentally benign cyanating agent. nih.gov |

| Palladium / Ligand | Aryl Iodides, Bromides, Triflates | Hydrogen [¹¹C]cyanide | Used for rapid synthesis of radiolabelled aromatic nitriles. capes.gov.br |

| Nickel / n-Bu₄NCl | Alkyl Halides | Zn(CN)₂ | Effective for cyanation of unactivated secondary alkyl halides. organic-chemistry.org |

This table presents data on systems used for cyanation of various substrates, which can be conceptually applied to the synthesis of this compound precursors.

Organocatalytic Systems

Organocatalysis has emerged as a powerful third pillar of catalysis, alongside transition metal and enzymatic catalysis, offering novel reaction pathways that avoid the use of potentially toxic or expensive metals. mdpi.com For the synthesis of chiral molecules like this compound, asymmetric organocatalysis provides a direct route to enantioenriched products. beilstein-journals.org

A highly plausible organocatalytic strategy for synthesizing a precursor to this compound is the asymmetric conjugate cyanation of 2-cyclohexen-1-one. This reaction involves the 1,4-addition of a cyanide nucleophile to the α,β-unsaturated ketone. The main challenge is to favor the 1,4-addition over the thermodynamically preferred 1,2-addition to the carbonyl group. researchgate.net

Modern organocatalytic systems, often employing chiral amines or thioureas, can effectively address this challenge. For example, the synergistic use of a chiral organocatalyst and a photoredox catalyst can induce a formal polarity inversion in the substrate, leading to a nucleophilic radical that is intercepted by an electrophilic cyanide source with perfect 1,4-chemoselectivity and high stereocontrol. researchgate.net Alternatively, bifunctional organocatalysts, such as those based on thiourea, can activate both the electrophile (the enone) and the nucleophile through hydrogen bonding, facilitating a highly stereoselective conjugate addition. nih.govrsc.org Once the 3-cyanocyclohexanone precursor is formed, a standard stereoselective reduction of the ketone yields the desired this compound.

The table below details examples of organocatalytic systems used to construct functionalized cyclohexane (B81311) rings, illustrating the potential for this approach.

| Organocatalyst | Reaction Type | Substrates | Key Features |

| Bifunctional thiourea | Domino (Michael/intramolecular addition) | Conjugated cyanosulfones, ε-nitro-α,β-unsaturated esters | Forms complex cyclohexanes with high stereoselectivity. nih.gov |

| Chiral organocatalyst + Photoredox catalyst | Conjugate Cyanation | Enals | Achieves exclusive 1,4-cyanation with good stereocontrol. researchgate.net |

| (L)-proline | Domino (Knoevenagel/Diels-Alder) | Aldehydes, α,β-unsaturated enones, 1,3-indanedione | Creates highly substituted spiro[cyclohexane] derivatives. researchgate.net |

| Chiral 1,2,3-triazolium ions | Mannich-type reaction | N-Boc imines, cyanosulfones | Affords β-amino α-cyanosulfones with high yield and stereoselectivity. rsc.org |

This table showcases organocatalytic methods for forming functionalized cyclic systems, including those with cyano groups, which are conceptually relevant for the synthesis of the target molecule's core structure.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly integral to the design of modern synthetic routes, aiming to reduce waste, minimize hazards, and improve efficiency. The synthesis of this compound can be designed to align with these principles by carefully selecting catalysts, reagents, and reaction conditions. nih.gov

Key green chemistry principles applicable to this synthesis include:

Design for Less Hazardous Chemical Synthesis : A primary concern in cyanation reactions is the high toxicity of traditional cyanide sources like hydrogen cyanide (HCN) and its alkali metal salts. A greener approach, enabled by modern catalytic methods, is the use of less toxic alternatives. Transition metal catalysis allows for the use of zinc cyanide (Zn(CN)₂), potassium ferrocyanide (K₄[Fe(CN)₆]), or aminoacetonitriles. nih.govorganic-chemistry.org Organocatalytic methods can also utilize alternative cyanide donors under controlled conditions, significantly enhancing the safety profile of the synthesis.

Use of Catalysis over Stoichiometric Reagents : Both transition metal catalysis and organocatalysis are inherently green as they use sub-stoichiometric amounts of a catalyst to generate large quantities of product, minimizing waste. nih.govmdpi.com This contrasts sharply with classical methods that might use stoichiometric activating agents or reagents, leading to poor atom economy.

Design for Energy Efficiency : Many modern catalytic reactions can be conducted under mild conditions, avoiding the need for high temperatures or pressures and thus reducing energy consumption. For instance, photoredox-assisted organocatalytic cyanations can proceed at ambient temperature using visible light as the energy source. researchgate.net

Use of Safer Solvents and Auxiliaries : The choice of solvent is critical to the environmental impact of a process. Efforts are continuously made to replace hazardous organic solvents with greener alternatives. Nickel-catalyzed cyanations using acetonitrile as both the solvent and cyanide source reduce the need for additional, potentially more harmful solvents. rsc.org The development of catalysts that are effective in water or under solvent-free conditions represents a significant goal in green synthesis. nih.gov

The following table summarizes the application of green chemistry principles to the proposed synthetic methodologies.

| Green Chemistry Principle | Application in this compound Synthesis |

| Prevent Waste | Employing catalytic methods (transition metal or organocatalysis) to minimize stoichiometric byproducts. |

| Design Less Hazardous Syntheses | Replacing highly toxic HCN or KCN with safer cyanide sources like Zn(CN)₂, aminoacetonitriles, or acetonitrile. rsc.orgnih.govorganic-chemistry.org |

| Increase Energy Efficiency | Using catalysts that operate at ambient temperature and pressure, such as photoredox systems. researchgate.net |

| Use Renewable Feedstocks | While not directly applied here, the use of biocatalysts or catalysts derived from renewable sources is a growing area. nih.gov |

| Use Catalysts, Not Stoichiometric Reagents | Both proposed catalytic routes are superior to older, stoichiometric methods. nih.govmdpi.com |

| Analyze in Real-Time to Prevent Pollution | In-process monitoring can optimize reaction conditions to minimize byproduct formation. |

Chemical Reactivity and Derivatization Pathways of 3 Cyano 2 Cyclohexenol

Transformations Involving the Cyano Group

The cyano group in 3-Cyano-2-cyclohexenol is a key site for a variety of chemical transformations, including reduction to amines, nucleophilic additions to the carbon-nitrogen triple bond, and radical-mediated reactions.

Reductive Processes of the Nitrile Moiety

The reduction of the nitrile group in this compound provides a direct route to primary amines, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds. This transformation can be achieved using various reducing agents.

Catalytic hydrogenation is a common and often economical method for nitrile reduction. nih.gov Reagents such as Raney nickel, palladium on carbon (Pd/C), or platinum dioxide are effective catalysts for this transformation, typically requiring a source of hydrogen gas. nih.govresearchgate.net The general reaction involves the addition of two molecules of hydrogen across the carbon-nitrogen triple bond to yield the corresponding primary amine.

Alternatively, stoichiometric reducing agents can be employed. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. nih.govmasterorganicchemistry.com The reaction proceeds via nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile, followed by a second hydride addition to the intermediate imine anion. nih.gov Subsequent aqueous workup yields the primary amine. masterorganicchemistry.com Other hydride reagents like borane-tetrahydrofuran (B86392) complex (BH₃-THF) or borane-dimethyl sulfide (B99878) complex (BH₃-SMe₂) can also be used. researchgate.net

| Reagent/Catalyst | Solvent | General Conditions | Product |

| H₂ / Raney Ni | Ethanol (B145695) | Elevated pressure and temperature | 3-(Aminomethyl)cyclohex-2-enol |

| H₂ / Pd/C | Methanol/Ammonia | Room temperature to moderate heating | 3-(Aminomethyl)cyclohex-2-enol |

| LiAlH₄ | Diethyl ether or THF | 0 °C to reflux, followed by aqueous workup | 3-(Aminomethyl)cyclohex-2-enol |

| BH₃•THF | Tetrahydrofuran | Reflux | 3-(Aminomethyl)cyclohex-2-enol |

Table 1: Representative Conditions for the Reduction of the Nitrile Group (Note: These are general conditions for nitrile reduction and may require optimization for this compound).

Nucleophilic Additions to the Cyano Group

The electrophilic carbon atom of the nitrile group in this compound is susceptible to attack by nucleophiles. Organometallic reagents, such as Grignard reagents (RMgX) or organolithium reagents (RLi), are commonly used for this purpose. The addition of these reagents to the nitrile leads to the formation of an intermediate imine anion. masterorganicchemistry.com Subsequent hydrolysis of this intermediate furnishes a ketone, providing a valuable method for carbon-carbon bond formation. masterorganicchemistry.com

The reaction with a Grignard reagent, for instance, proceeds by the nucleophilic addition of the alkyl or aryl group from the Grignard reagent to the nitrile carbon. The resulting imine anion is then hydrolyzed in an acidic workup to produce the corresponding ketone.

| Nucleophile | Solvent | Workup | Product |

| Grignard Reagent (e.g., CH₃MgBr) | Diethyl ether or THF | Acidic (e.g., aq. HCl) | 3-Acetyl-2-cyclohexenol |

| Organolithium Reagent (e.g., n-BuLi) | Diethyl ether or Hexane | Acidic (e.g., aq. NH₄Cl) | 3-Butanoyl-2-cyclohexenol |

Table 2: Nucleophilic Addition to the Cyano Group (Note: These are general conditions and may require optimization for this compound).

Radical-Mediated Migrations and Functionalizations of the Cyano Group

Radical reactions offer unique pathways for the functionalization of molecules containing nitrile groups. Radical-mediated cyano migration, for instance, can lead to the formation of new carbon-carbon bonds and the introduction of functional groups at different positions of the molecule. nih.gov These reactions are often initiated by the addition of a radical species to a double or triple bond within the molecule.

In the context of this compound, a radical initiator could add to the cyclohexene (B86901) double bond, generating a carbon-centered radical. This radical could then potentially interact with the cyano group, leading to cyclization and subsequent rearrangement or functionalization. While specific examples for this compound are not extensively documented in readily available literature, the principles of radical chemistry suggest that such transformations are plausible and could lead to the synthesis of complex bicyclic or functionalized cyclopentane (B165970) derivatives.

Reactions of the Hydroxyl Group

The secondary hydroxyl group in this compound is another key site for chemical modification, allowing for oxidation to a ketone or conversion into esters and ethers.

Oxidation and Reduction Reactions

Oxidation of the secondary alcohol in this compound would yield the corresponding α,β-unsaturated ketone, 3-cyano-2-cyclohexenone. A variety of oxidizing agents can be used for this transformation. Common reagents include chromium-based oxidants like pyridinium (B92312) chlorochromate (PCC) or Jones reagent (CrO₃ in aqueous sulfuric acid). Milder and more environmentally friendly methods, such as those employing sodium hypochlorite (B82951) (bleach) in the presence of a catalyst, can also be effective.

| Oxidizing Agent | Solvent | General Conditions | Product |

| Pyridinium Chlorochromate (PCC) | Dichloromethane | Room temperature | 3-Cyano-2-cyclohexenone |

| Jones Reagent (CrO₃/H₂SO₄/acetone) | Acetone | 0 °C to room temperature | 3-Cyano-2-cyclohexenone |

| Sodium Hypochlorite (NaOCl) | Acetic Acid/Water | Room temperature | 3-Cyano-2-cyclohexenone |

Table 3: Oxidation of the Hydroxyl Group (Note: These are general conditions for secondary alcohol oxidation and may require optimization for this compound).

Reduction of the hydroxyl group is a less common transformation but could potentially be achieved through methods like conversion to a tosylate followed by reductive cleavage.

Esterification and Etherification

The hydroxyl group of this compound can be readily converted into esters and ethers, which can serve as protecting groups or introduce new functionalities.

Esterification can be achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acid chloride or anhydride, typically in the presence of an acid or base catalyst. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a classic method. Alternatively, reaction with an acid anhydride, such as acetic anhydride, in the presence of a base like pyridine (B92270) or a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), provides a high-yielding route to the corresponding ester.

Etherification , the formation of an ether linkage, can be accomplished through various methods. The Williamson ether synthesis, which involves deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide (e.g., methyl iodide), is a widely used approach.

| Reaction Type | Reagent 1 | Reagent 2 | Catalyst/Base | Product |

| Esterification | Acetic Anhydride | - | Pyridine or DMAP | 3-Cyano-2-cyclohexenyl acetate |

| Esterification | Benzoic Acid | - | H₂SO₄ (catalytic) | 3-Cyano-2-cyclohexenyl benzoate |

| Etherification | Sodium Hydride | Methyl Iodide | - | 3-Cyano-2-methoxycyclohex-1-ene |

Table 4: Esterification and Etherification of the Hydroxyl Group (Note: These are general conditions and may require optimization for this compound).

Substitution Reactions

The reactivity of the hydroxyl group in allylic alcohols is a well-established area of organic chemistry. Typically, this group can be substituted by various nucleophiles, often after activation to a better leaving group (e.g., conversion to a tosylate or a halide). libretexts.orglibretexts.orgtutorsglobe.commsu.eduyoutube.com For this compound, this would involve the replacement of the -OH group at the C-2 position. However, specific studies detailing these substitution reactions—such as reaction conditions, yields, and the influence of the adjacent cyano group on reactivity—for this particular molecule are not documented in the available literature.

Reactivity of the Cyclohexene Ring

The cyclohexene ring possesses two primary sites of reactivity: the carbon-carbon double bond and the allylic positions.

Addition Reactions to the Carbon-Carbon Double Bond

The carbon-carbon double bond in cyclohexene and its derivatives readily undergoes electrophilic addition reactions. youtube.comsigmaaldrich.com Reagents like halogens (Br₂, Cl₂), hydrogen halides (HBr, HCl), and water (in the presence of an acid catalyst) can add across the double bond. youtube.com For this compound, this would involve reactions at the C-2 and C-3 positions. The electronic effect of the electron-withdrawing cyano group and the electron-donating hydroxyl group would be expected to influence the regioselectivity and stereoselectivity of these additions. However, specific experimental data and research findings on these addition reactions for this compound are absent from the scientific record.

Allylic Functionalizations

The allylic carbons (C-4 and C-6) of the this compound ring are potential sites for functionalization through radical or organometallic pathways. Reactions such as allylic halogenation with N-bromosuccinimide (NBS) or oxidation are common for cyclohexene systems. The presence of the cyano and hydroxyl groups could direct or influence these reactions, but dedicated studies on the allylic functionalization of this compound have not been found.

Ring Rearrangements and Expansions/Contractions

Cyclohexene derivatives can undergo various skeletal rearrangements, including ring expansions (e.g., to cycloheptene (B1346976) derivatives) or contractions, often catalyzed by acids or metals. free.frnih.gov These rearrangements are typically driven by the formation of a more stable carbocation or the release of ring strain. free.frnih.gov For instance, the Tiffeneau-Demjanov rearrangement provides a method for the ring expansion of cyclic ketones, a related functional group. free.fr There is, however, no specific literature describing such rearrangements originating from this compound.

Multi-Component Reactions Incorporating this compound or its Synthons

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry where three or more reactants combine in a single step to form a complex product. nih.govnih.gov The functional groups present in this compound (alkene, hydroxyl, cyano) could theoretically allow it to participate in various MCRs. For example, cyanohydrins or their synthetic equivalents can be involved in Passerini or Ugi-type reactions. nih.gov Furthermore, the alkene moiety could potentially act as a dienophile in a Diels-Alder reaction, a [4+2] cycloaddition that forms a six-membered ring. youtube.comorganic-chemistry.orglibretexts.org The electron-withdrawing nature of the cyano group generally enhances the reactivity of an alkene as a dienophile. organic-chemistry.orgkhanacademy.org Despite this potential, there are no published examples of this compound or its direct synthons being utilized in MCRs or Diels-Alder reactions. nih.gov

Mechanistic Investigations of Reactions Involving 3 Cyano 2 Cyclohexenol

Elucidation of Reaction Pathways and Transition States

The reaction pathways involving 3-Cyano-2-cyclohexenol are diverse, owing to the presence of multiple reactive functional groups. Mechanistic studies, often supported by computational chemistry, aim to map out the most plausible routes for its formation and subsequent transformations.

One of the key reaction types for the synthesis of related α-amino-β-cyano cyclohexene (B86901) skeletons is the Thorpe-Ziegler condensation. This reaction proceeds via an intramolecular cyclization of a dinitrile precursor. A plausible mechanism involves the deprotonation of an α-carbon to a cyano group, followed by nucleophilic attack on the second cyano group to form an imine intermediate, which then tautomerizes to the more stable enamine product. rsc.orgnih.gov

Another relevant pathway is the cyanoethylation of α,β-unsaturated carbonyl compounds. Mechanistic studies on related systems suggest that the reaction can proceed through a transfer of a propionitrile (B127096) moiety from an initially formed oxygen-cyanoethylated enol ether to the γ-position of the carbonyl, leading to cyclization and the formation of allylic α'-cyano cyclohexenols. cdnsciencepub.com This is particularly pertinent as this compound is an allylic cyanohydrin.

Computational studies, typically employing Density Functional Theory (DFT), are instrumental in elucidating the intricate details of reaction pathways and the geometries and energies of transition states. rsc.org For instance, in the dehydration of cyclohexanol (B46403), DFT calculations can help distinguish between E1 and E2 elimination mechanisms by modeling the respective transition states and intermediates. acs.orglibretexts.org While specific DFT studies on this compound are not widely reported, analogies can be drawn from computational investigations of similar cyclic alcohols and nitriles. These studies help in understanding the stereoselectivity of reactions by comparing the energies of different transition state conformers, such as chair-like and boat-like structures.

In photoredox-catalyzed reactions, such as the coupling of cyclohexene with dicyanobenzene, a cyanohydrin can be formed as a side product. Mechanistic investigations suggest a pathway involving the radical addition of a dicyanobenzene radical anion to the cyclohexene, followed by a cooperative hydrogen atom transfer (HAT). acs.org This highlights a potential radical-mediated pathway for the formation of cyano-substituted cyclohexene derivatives.

Characterization of Key Intermediates

The identification and characterization of reaction intermediates are crucial for validating a proposed mechanism. In the context of reactions involving this compound, several types of intermediates can be postulated based on analogous chemical transformations.

In the formation of cyanohydrins from carbonyl compounds, a key intermediate is the tetrahedral alkoxide ion, formed after the nucleophilic attack of the cyanide ion on the carbonyl carbon. libretexts.orglibretexts.org For the synthesis of this compound from an α,β-unsaturated ketone precursor, a similar enolate or alkoxide intermediate would be expected.

In the Thorpe-Ziegler synthesis of related aminocyanocyclohexenes, a crucial intermediate is the dinitrile compound. For example, in the reaction of phenylacetonitrile (B145931) and acrylonitrile, 3-(2-Fluorophenyl)pentane-1,3,5-tricarbonitrile has been identified as a key intermediate. rsc.org This dinitrile then undergoes an intramolecular condensation to form the cyclohexene ring.

Carbocation intermediates are central to E1 elimination reactions, such as the acid-catalyzed dehydration of cyclohexanol to cyclohexene. libretexts.org In reactions of this compound under acidic conditions, the formation of a resonance-stabilized allylic carbocation upon protonation of the hydroxyl group and subsequent loss of water is a plausible intermediate.

Radical intermediates are also implicated in certain reaction pathways. For instance, in photoredox-catalyzed reactions, the formation of radical anions of cyano-aromatics and their subsequent addition to alkenes like cyclohexene are key steps. acs.org The characterization of such transient species often relies on techniques like transient absorption spectroscopy.

The table below summarizes some of the key intermediates that could be involved in reactions of this compound, based on studies of analogous systems.

| Intermediate Type | Precursor/Reaction | Method of Characterization/Postulation | Reference |

| Tetrahedral Alkoxide | Cyanohydrin formation from a carbonyl | Mechanistic postulation | libretexts.orglibretexts.org |

| Dinitrile | Thorpe-Ziegler condensation | Isolation and further reaction | rsc.org |

| Allylic Carbocation | Acid-catalyzed dehydration | Mechanistic postulation | libretexts.org |

| Radical Anion | Photoredox catalysis | Transient absorption spectroscopy | acs.org |

| Imine | Intramolecular condensation of dinitriles | Mechanistic postulation | rsc.orgnih.gov |

Kinetic Studies of Reaction Rates and Selectivities

Kinetic studies provide quantitative data on reaction rates and the factors that influence them, offering further support for proposed mechanisms and explaining the selectivity of a reaction. While specific kinetic data for reactions of this compound are scarce in the literature, data from related systems can provide valuable insights.

For the formation of cyanohydrins, the reaction rate is often dependent on the concentration of the cyanide ion, highlighting the importance of pH control. The reaction is typically fastest at a pH where there is a sufficient concentration of free cyanide ions to act as a nucleophile, without being so basic as to cause undesired side reactions. libretexts.org

In the catalytic dehydrogenation of cyclohexanol to cyclohexanone, a related transformation, the reaction kinetics can be modeled to determine the rate-controlling step. For instance, studies have shown that the reaction can be controlled by the surface reaction on the catalyst, with an apparent activation energy of 44.28 kJ/mol. jlu.edu.cn

Kinetic resolutions, often enzyme-catalyzed, are used to separate enantiomers of chiral alcohols. For example, the kinetic resolution of racemic 3-nitro-cyclopent(or hex)-2-en-1-yl acetates using lipases demonstrates the high enantioselectivity that can be achieved, which is a direct consequence of the different rates of reaction for the two enantiomers. researchgate.net Similar principles would apply to the kinetic resolution of this compound.

The following table presents kinetic data from reactions of analogous compounds, which can be used to infer the kinetic behavior of reactions involving this compound.

| Reaction | Compound | Kinetic Parameter | Value | Reference |

| Catalytic Dehydrogenation | Cyclohexanol | Apparent Activation Energy (Ea) | 44.28 kJ/mol | jlu.edu.cn |

| Dehydration over Zeolite Catalyst | Cyclohexanol | Turnover Frequency (TOF) | Varies with catalyst composition | acs.org |

| Photoredox-Coupled HAT | Cyclohexene and 1,4-Dicyanobenzene | Rate constants for elementary steps | Determined via transient absorption spectroscopy | acs.org |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. organicchemistrydata.org For 3-Cyano-2-cyclohexenol, ¹H and ¹³C NMR spectroscopy provide definitive evidence for its structural framework and insights into its conformational dynamics. copernicus.org

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the different types of protons in the molecule. The chemical shifts, splitting patterns (multiplicity), and coupling constants of these signals allow for the assignment of each proton to its specific position on the cyclohexenol (B1201834) ring. The presence of signals in the olefinic region confirms the C=C double bond, while the signal for the proton attached to the hydroxyl-bearing carbon (CH-OH) provides information about its local environment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. Key signals include those for the cyano group carbon (around 119 ppm), the two sp² carbons of the double bond, and the sp³ carbons of the cyclohexene (B86901) ring, including the carbon bearing the hydroxyl group. The chemical shifts are sensitive to the electronic environment of each carbon atom.

Dynamic Conformational Analysis: NMR spectroscopy is also a powerful tool for studying the dynamic conformational changes of the cyclohexene ring. organicchemistrydata.orgcopernicus.org The six-membered ring can exist in different conformations, and the rate of interconversion between these forms can be studied using variable-temperature NMR experiments. researchgate.net At different temperatures, the NMR signals may broaden or sharpen, providing information about the energy barriers of conformational exchange. copernicus.org Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further aid in the complete assignment of all proton and carbon signals and establish through-bond and through-space connectivities, which are crucial for a comprehensive structural and conformational analysis. researchgate.net

Below is a table summarizing typical expected NMR data for a related cyclohexenol structure.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-1 (CH-OH) | ~4.0 | ~70 |

| H-2 (C=CH) | ~6.0 | ~125 |

| H-3 (C=C-CN) | - | ~135 |

| H-4, H-5, H-6 (CH₂) | 1.5 - 2.5 | 20 - 40 |

| OH | Variable | - |

| CN | - | ~119 |

| Note: These are approximate values and can vary based on solvent and experimental conditions. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule and probing its vibrational modes. psu.edue-bookshelf.de

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A broad absorption band in the region of 3600-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. msu.edu The sharp, intense band around 2250-2200 cm⁻¹ is a clear marker for the C≡N stretching of the cyano group. researchgate.net The C=C stretching vibration of the cyclohexene ring typically appears in the 1680-1640 cm⁻¹ region. Additionally, C-H stretching vibrations for both sp² and sp³ hybridized carbons are observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. msu.edu

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. jascoinc.com The C≡N and C=C stretching vibrations, which are strong in the IR spectrum, also give rise to distinct signals in the Raman spectrum. researchgate.net Raman spectroscopy is particularly useful for studying symmetric vibrations and can provide additional details about the molecular structure and conformation. researchgate.net

The combination of IR and Raman spectroscopy offers a comprehensive vibrational profile of this compound, confirming its functional group composition and providing insights into its molecular structure. jascoinc.com

Table of Characteristic Vibrational Frequencies:

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H | Stretching | 3600-3200 | Broad, Strong |

| C≡N | Stretching | 2250-2200 | Sharp, Strong |

| C=C | Stretching | 1680-1640 | Medium |

| sp² C-H | Stretching | 3100-3000 | Medium |

Mass Spectrometry for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. uoa.gr

Molecular Mass Determination: In a mass spectrometer, the this compound molecule is ionized, typically by removing an electron, to form a molecular ion (M⁺•). The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the molecular mass with very high accuracy, which allows for the determination of the elemental composition of the molecule. copernicus.orgacs.org For this compound (C₇H₉NO), the expected exact mass would be approximately 123.0684 g/mol .

Fragmentation Analysis: Under the high-energy conditions of techniques like electron ionization (EI), the molecular ion can fragment into smaller, characteristic ions. 182.160.97research-solution.com The analysis of these fragment ions provides valuable structural information. For this compound, common fragmentation pathways could include the loss of a water molecule (H₂O) from the hydroxyl group, the loss of the cyano group (CN), or the retro-Diels-Alder cleavage of the cyclohexene ring. The resulting fragmentation pattern serves as a molecular fingerprint that can be used to identify the compound and confirm its structure. nist.govnih.gov

Table of Potential Mass Spectrometry Fragments:

| Ion | m/z (approximate) | Possible Identity |

|---|---|---|

| [M]⁺• | 123 | Molecular Ion |

| [M - H₂O]⁺• | 105 | Loss of water |

| [M - HCN]⁺• | 96 | Loss of hydrogen cyanide |

X-ray Crystallography for Solid-State Structure and Stereochemical Assignments

Solid-State Structure: The X-ray diffraction pattern of the crystal allows for the construction of an electron density map, from which the positions of all non-hydrogen atoms can be determined with high accuracy. This reveals the precise geometry of the cyclohexene ring and the spatial arrangement of the cyano and hydroxyl substituents. researchgate.net

Stereochemical Assignments: X-ray crystallography is particularly valuable for unambiguously determining the relative and absolute stereochemistry of chiral centers. For derivatives of this compound that are chiral, this technique can establish the exact spatial orientation of the substituents, which is crucial for understanding its chemical and biological properties. acs.org

Advanced Spectroscopic Techniques for Mechanistic Studies (e.g., UV-Vis Absorption, Fluorescence, EPR)

A variety of other advanced spectroscopic techniques can be employed to investigate the electronic properties and reactivity of this compound, providing insights into potential reaction mechanisms. rsc.org

UV-Vis Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The presence of the conjugated system involving the C=C double bond and the cyano group in this compound will result in characteristic absorption bands in the UV region. The position and intensity of these bands can be influenced by the solvent and the presence of other functional groups, offering insights into the electronic structure of the molecule.

Fluorescence Spectroscopy: While not all molecules are fluorescent, some cyclohexene derivatives and cyanophenyl compounds exhibit fluorescence. acgpubs.org If this compound or its derivatives are fluorescent, this technique can be used to study their excited-state properties and dynamics. bg.ac.rsinstras.com Fluorescence spectroscopy is highly sensitive and can be used to probe the local environment of the molecule.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR (also known as Electron Spin Resonance or ESR) is a technique that detects species with unpaired electrons, such as radicals. libretexts.orgrsc.org While this compound itself is not a radical, EPR spectroscopy can be a powerful tool for studying reaction mechanisms that involve radical intermediates. nih.gov For instance, if this compound undergoes a reaction that proceeds through a radical pathway, EPR could be used to detect and characterize these transient species. researchgate.net

Computational and Theoretical Chemistry of 3 Cyano 2 Cyclohexenol

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), ab initio methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are foundational in the theoretical study of 3-Cyano-2-cyclohexenol. These methods provide a robust framework for investigating the molecule's fundamental properties from first principles. DFT has become a popular tool for such analyses due to its balance of computational cost and accuracy, while ab initio methods offer high precision for smaller systems. nih.govmdpi.com

Geometrical Optimization and Conformational Analysis

The cyclohexene (B86901) ring of this compound is not planar and can adopt several conformations. Geometrical optimization using methods like DFT is employed to find the most stable three-dimensional structures, corresponding to minima on the potential energy surface. For a substituted cyclohexene ring, conformations such as half-chair and boat are typically considered. researchgate.net

The analysis would focus on determining the preferred orientation of the cyano (-CN) and hydroxyl (-OH) substituents, which can exist in pseudo-axial or pseudo-equatorial positions. The relative energies of these different conformers are calculated to identify the most stable arrangement. Steric interactions and intramolecular hydrogen bonding between the cyano and hydroxyl groups are critical factors influencing conformational stability. utdallas.edu The calculations yield precise data on bond lengths, bond angles, and dihedral angles for each stable conformer.

Table 1: Illustrative Output of Geometrical Optimization for this compound Conformers

| Parameter | Conformer A (e.g., Equatorial-OH, Equatorial-CN) | Conformer B (e.g., Axial-OH, Equatorial-CN) |

|---|---|---|

| Relative Energy (kcal/mol) | 0.00 (Reference) | Calculated Energy Difference |

| C=C Bond Length (Å) | Calculated Value | Calculated Value |

| C-O Bond Length (Å) | Calculated Value | Calculated Value |

| C-C≡N Bond Angle (°) | Calculated Value | Calculated Value |

Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Molecular Orbitals, Charge Distribution)

Analysis of the electronic structure provides deep insights into the molecule's reactivity and spectroscopic properties. A key aspect of this is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The HOMO-LUMO energy gap (ΔE) is a crucial parameter indicating the chemical stability and reactivity of the molecule. youtube.com A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more prone to chemical reactions. researchgate.net For this compound, the HOMO is expected to be localized around the electron-rich regions, such as the C=C double bond and the oxygen atom of the hydroxyl group. The LUMO is likely concentrated around the electron-withdrawing cyano group.

Furthermore, calculations of charge distribution, such as Mulliken atomic charges or Natural Bond Orbital (NBO) analysis, reveal the partial charges on each atom. This information helps identify electrophilic (electron-poor) and nucleophilic (electron-rich) sites within the molecule, which is fundamental to understanding its interaction with other reagents. icm.edu.plsemanticscholar.org

Table 2: Example Electronic Properties Calculated for this compound

| Property | Calculated Value (Arbitrary Units) | Description |

|---|---|---|

| HOMO Energy | E_HOMO | Energy of the highest occupied molecular orbital |

| LUMO Energy | E_LUMO | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | Indicator of chemical reactivity and stability |

Prediction of Spectroscopic Parameters

Quantum chemical calculations are a powerful tool for predicting and interpreting various spectroscopic data. For this compound, these methods can compute vibrational frequencies corresponding to infrared (IR) and Raman spectra. The calculated frequencies help in the assignment of experimental spectral bands to specific molecular vibrations, such as the O-H stretch, the C≡N stretch of the nitrile group, and the C=C stretch of the cyclohexene ring. nih.gov

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. Comparing calculated and experimental NMR spectra can aid in confirming the molecule's structure and conformational preferences. Time-dependent DFT (TD-DFT) calculations can also predict electronic transitions, providing theoretical UV-Visible absorption spectra. researchgate.net

Reactivity Descriptors (e.g., Fukui functions, Electrophilicity, Chemical Hardness)

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors derived from the molecule's electronic structure. Global reactivity descriptors, calculated from HOMO and LUMO energies, include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. A harder molecule has a larger HOMO-LUMO gap. mdpi.com

Chemical Potential (μ): Relates to the "escaping tendency" of electrons from the molecule.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. mdpi.com

Local reactivity is described by Fukui functions , which identify the most reactive sites within a molecule for nucleophilic and electrophilic attack. icm.edu.pl The Fukui function f(r) indicates the change in electron density at a specific point when an electron is added to or removed from the system. Condensed Fukui functions simplify this by assigning values to each atom, highlighting which atoms are most likely to participate in a reaction. semanticscholar.orgchemrxiv.org For this compound, these calculations would likely identify the oxygen and the double-bonded carbons as potential nucleophilic sites, and the carbon of the cyano group as an electrophilic site.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

While quantum chemical calculations typically model molecules in the gas phase (in a vacuum), Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound in a condensed phase, such as in a solvent. MD simulations model the movements of atoms over time by solving Newton's equations of motion.

These simulations are crucial for understanding how solvent molecules interact with the solute, affecting its conformational equilibrium and reactivity. For instance, in a polar solvent like water or ethanol (B145695), hydrogen bonds can form with the hydroxyl and cyano groups of this compound. MD simulations can reveal the structure and stability of the solvation shell and quantify the dynamics of these intermolecular interactions, providing a more realistic picture of the molecule's behavior in solution. chemrxiv.org

Mechanistic Modeling of Reaction Pathways and Transition States

Theoretical chemistry is instrumental in elucidating the mechanisms of chemical reactions. For reactions involving this compound, DFT calculations can be used to map out the potential energy surface (PES). This involves identifying and calculating the energies of reactants, products, intermediates, and, crucially, the transition states that connect them. mdpi.com

The activation energy of a reaction, which determines its rate, is the energy difference between the reactants and the highest-energy transition state. By modeling different possible pathways, computational chemists can predict the most likely reaction mechanism. For example, the modeling of an oxidation or addition reaction involving the double bond of this compound would involve locating the specific transition state structures to understand the reaction's feasibility and stereoselectivity. mdpi.com

Applications in Organic Synthesis and Materials Science

3-Cyano-2-cyclohexenol as a Versatile Chiral Building Block/Synthon

Chiral building blocks are fundamental to modern asymmetric synthesis, particularly in the pharmaceutical and agrochemical industries. The structure of this compound, containing a stereogenic center, makes it an attractive candidate for use as a chiral synthon. Such building blocks are instrumental in the synthesis of enantiomerically pure complex molecules. The presence of multiple reactive sites—the hydroxyl, cyano, and alkene groups—allows for a wide range of stereoselective modifications, enabling the synthesis of diverse and complex chiral derivatives. The strategic placement of these functional groups on a cyclohexene (B86901) ring provides a rigid and well-defined three-dimensional structure, which is crucial for controlling stereochemistry in subsequent reactions.

Construction of Complex Organic Architectures

The true utility of a building block is demonstrated by its ability to serve as a foundation for constructing more complex molecular structures. The unique arrangement of functional groups in this compound makes it an ideal starting point for the synthesis of a variety of intricate organic molecules, including heterocyclic compounds and intermediates for natural product synthesis.

Heterocyclic Compounds Synthesis (e.g., Pyridones, Coumarins, Pyrimidines)

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The functional handles on this compound facilitate its conversion into various heterocyclic systems.

Pyridones: The synthesis of 3-cyano-2-pyridones, a class of heterocycles with significant biological and pharmaceutical properties, can be achieved through multi-component reactions. mdpi.comnih.govmdpi.comjmaterenvironsci.com For instance, a metal-free cascade reaction involving C-C and C-N bond formation allows for the construction of diverse 3-cyano-2-pyridone derivatives in moderate to excellent yields under mild conditions. mdpi.com Another approach utilizes a microwave-assisted multicomponent reaction to produce 4,6-diaryl-3-cyano-2(1H)-pyridones, which have shown promising anticancer activity. nih.gov These syntheses often start from acyclic precursors but demonstrate the importance of the 3-cyano-ketone/enol functionality, which is inherent in the structure of this compound, for building the pyridone ring.

Coumarins: 3-Cyanocoumarins are another important class of oxygen-containing heterocycles with applications ranging from pharmaceuticals to dyes. mdpi.com Efficient syntheses of these compounds have been developed, such as a method using K₂CO₃ as a catalyst in ethanol (B145695), leading to excellent yields of 3-cyanocoumarin (B81025) derivatives. mdpi.com Phase transfer catalysis has also been employed for the one-pot synthesis of 3-cyanocoumarins from substituted salicylaldehydes and ethyl cyanoacetate (B8463686), highlighting the utility of the cyanoacetate moiety in building the coumarin (B35378) core. orientjchem.orgniscpr.res.in

Pyrimidines: Pyrimidines are fundamental components of nucleic acids and are prevalent in many bioactive molecules. The synthesis of substituted pyrimidines can be accomplished through various strategies, often involving the condensation of a 1,3-dicarbonyl compound (or equivalent) with an amidine. While not directly starting from this compound, the underlying logic of using a functionalized six-membered ring precursor is a key strategy in heterocyclic synthesis. organic-chemistry.orgmdpi.comresearchgate.net

The table below summarizes synthetic methodologies for related heterocyclic compounds, illustrating the types of transformations for which this compound could be a valuable precursor.

| Heterocycle | Synthetic Method | Key Features |

| 3-Cyano-2-pyridones | Metal-free cascade formation of C-C and C-N bonds. mdpi.com | Wide functional group tolerance, mild conditions. |

| 3-Cyano-2-pyridones | Microwave-assisted multicomponent reaction. nih.gov | Rapid, high yields, potential anticancer agents. |

| 3-Cyanocoumarins | K₂CO₃ catalyzed reaction in ethanol at reflux. mdpi.com | Simple, efficient, environmentally friendly. |

| 3-Cyanocoumarins | Phase transfer catalysis. niscpr.res.in | Good yields, short reaction times, easy work-up. |

Natural Product Synthesis Intermediates

The synthesis of natural products often requires complex, multi-step sequences where the stereochemistry and functionality of intermediates are critical. Chiral building blocks derived from natural sources, like carvone, have been used extensively in the total synthesis of heterocyclic sesquiterpenoids. researchgate.net Similarly, the functionalized cyclohexene framework of this compound makes it a potential intermediate for accessing complex natural product scaffolds. nih.govresearchgate.net For example, radical-based strategies, often employed in the synthesis of complex alkaloids and terpenes, could utilize the alkene and adjacent functional groups of this compound to construct key C-C bonds and stereocenters. nih.gov The Robinson annulation, a classic method for forming six-membered rings in steroid and terpenoid synthesis, relies on a cyclohexenone-type structure, which is closely related to the core of this compound. organicchemistrydata.org

Role in the Development of New Catalytic Systems

The development of novel catalytic systems is crucial for advancing chemical synthesis. This compound and its derivatives have potential roles in this area, either as precursors to chiral ligands or as substrates in the development of new catalytic reactions. The hydroxyl group can be functionalized to coordinate with metal centers, while the chiral backbone can induce enantioselectivity in catalytic transformations. For instance, bifunctional catalysts that incorporate both a Brønsted base and a hydrogen-donor site have been used in asymmetric synthesis, a concept that could be applied to catalysts derived from this compound. frontiersin.org Furthermore, the reactivity of the cyano group and the alkene offers opportunities to use this molecule as a test substrate to probe the efficiency and selectivity of new catalysts, such as those used in oxidation or hydrogenation reactions. mdpi.com

Precursor for Advanced Materials with Specific Physicochemical Properties

The demand for new materials with tailored optical and electronic properties is ever-increasing. The conjugated system within this compound, once modified or incorporated into larger polymeric or molecular structures, can give rise to interesting physicochemical properties.

Fluorescent Scaffolds: 3-Cyano-2-pyridone derivatives, which can be conceptually derived from a 3-cyano-enol precursor like this compound, have been synthesized and investigated as fluorescent scaffolds. mdpi.comsciforum.netusc.es These compounds exhibit fluorescence that is dependent on their concentration and chemical environment, making them suitable for applications in chemical sensing and bio-imaging. mdpi.comsciforum.net The rigid, fused bicyclic structure that can be derived from cyclohexenol (B1201834) precursors can also lead to fluorescent materials, where the emission properties are affected by substituents and intramolecular hydrogen bonding.

Singlet Fission Materials: Singlet fission is a process that could significantly enhance the efficiency of photovoltaic devices by converting one high-energy singlet exciton (B1674681) into two lower-energy triplet excitons. The design of materials capable of undergoing efficient singlet fission is an active area of research. acs.orgnih.govnih.govcolumbia.edu The energetic criteria for singlet fission are demanding, requiring specific relationships between the ground state and excited state energies. While research has focused on molecules like acenes and dithienohexatrienes, the design principles often involve tuning the electronic properties of conjugated systems. nih.govnih.gov The framework of this compound, with its combination of electron-withdrawing (cyano) and electron-donating (hydroxyl) functionalities, provides a tunable platform that, upon further derivatization to create extended conjugated systems, could be explored for singlet fission capabilities.

Applications in Agrochemical Precursors

The development of new agrochemicals, such as herbicides, insecticides, and fungicides, relies on the synthesis of novel, biologically active molecules. The 3-cyano-2-pyridone scaffold, for example, has been identified as a structural analog to naturally occurring insecticides like ricinine. mdpi.com Synthesized pyridone derivatives have shown insecticidal properties, demonstrating the potential of this chemical class in agriculture. mdpi.com Given that this compound can be considered a precursor to such heterocyclic systems, it represents a valuable starting point for the discovery of new agrochemical leads. The diverse functional groups allow for the creation of a library of derivatives that can be screened for biological activity.

Future Perspectives and Emerging Research Directions

Development of More Efficient and Sustainable Synthetic Routes

Future research will likely prioritize the development of more atom-economical and environmentally benign methods for synthesizing 3-Cyano-2-cyclohexenol. Current strategies may rely on multi-step processes that generate significant waste. Emerging research could focus on:

Asymmetric Catalysis: The development of novel chiral catalysts could enable the direct enantioselective synthesis of this compound from simple achiral precursors, such as 2-cyclohexenone. This would be a significant advancement over classical resolution methods.

Biocatalysis: The use of enzymes, such as hydroxynitrile lyases or dehydrogenases, could offer a highly selective and sustainable route to optically pure enantiomers of the target molecule under mild reaction conditions.

Electrochemical Synthesis: Electrosynthesis presents an opportunity to use electricity as a traceless reagent, potentially enabling the cyanation and hydroxylation of cyclohexene-based substrates in a single, controlled process, thereby minimizing the use of hazardous chemical oxidants or reductants.

Exploration of Undiscovered Reactivity and Novel Transformations

The trifunctional nature of this compound suggests a rich and largely unexplored reactive landscape. Future investigations are expected to uncover novel transformations by targeting its distinct functional groups.

Nitrile Group Manipulation: Beyond simple hydrolysis or reduction, the nitrile group could serve as a linchpin for cycloadditions or as a directing group for complex metal-catalyzed C-H functionalization on the cyclohexene (B86901) ring.

Allylic Alcohol Reactivity: The hydroxyl group is a prime site for stereospecific substitutions, such as the Tsuji-Trost reaction, or for directed epoxidations and dihydroxylations of the adjacent double bond.

Conjugate Additions: The electron-withdrawing nitrile group activates the double bond for Michael additions, allowing for the introduction of a wide array of nucleophiles at the C4 position, thereby creating more complex molecular scaffolds.

A summary of potential reactions is presented in the table below.

| Functional Group | Potential Transformation | Reagents/Catalysts | Potential Outcome |

| Nitrile | Cycloaddition | Azides, Dipolarophiles | Formation of heterocyclic rings (e.g., tetrazoles) |

| Allylic Alcohol | Asymmetric Allylic Alkylation | Palladium or Iridium catalysts | Stereocontrolled C-C bond formation |

| Alkene | Michael Addition | Organocuprates, Enolates | Introduction of substituents at the C4-position |

| Alkene/Alcohol | Directed Epoxidation | Vanadium-based catalysts | Stereoselective synthesis of epoxy alcohols |

Integration with Flow Chemistry and Automated Synthesis

The transition from batch to continuous flow processing represents a major frontier for the synthesis of fine chemicals like this compound.

Enhanced Safety and Control: Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and stoichiometry. This is particularly advantageous for potentially hazardous reactions, such as those involving cyanide sources.

Telescoped Reactions: A multi-step synthesis could be "telescoped" into a single, continuous flow sequence without the need for isolating intermediates. For instance, the formation of a cyanohydrin followed by an enzymatic resolution could be integrated into one streamlined process.

Automated Optimization: High-throughput automated platforms, guided by machine learning algorithms, could rapidly screen a vast array of catalysts and reaction conditions to identify optimal protocols for the synthesis and transformation of this compound, accelerating discovery.

Advanced Theoretical and Computational Studies for Predictive Design

Computational chemistry is an indispensable tool for understanding and predicting the behavior of complex molecules. For this compound, theoretical studies can provide critical insights that guide experimental work.

Conformational Analysis: Understanding the preferred three-dimensional conformations of the molecule is crucial for predicting its reactivity and the stereochemical outcome of reactions.

Reaction Pathway Modeling: Density Functional Theory (DFT) calculations can be employed to model the transition states and energy profiles of potential reactions. This allows researchers to predict which reaction pathways are most favorable and to design catalysts that lower activation barriers for desired transformations.

Spectroscopic Prediction: Computational methods can predict spectroscopic data (e.g., NMR, IR), which can aid in the structural confirmation of newly synthesized derivatives of this compound.

Synergistic Approaches Combining Synthesis and Materials Science

The functional groups within this compound make it an attractive building block for the creation of advanced materials. A synergistic approach that combines synthetic innovation with materials science could lead to novel applications.

Polymer Chemistry: The hydroxyl and nitrile functionalities, along with the polymerizable double bond, make this compound a candidate monomer for creating functional polymers. These polymers could possess unique thermal or optical properties. For example, the nitrile groups could enhance the dielectric constant of the resulting material.

Functional Surfaces: The molecule could be grafted onto surfaces to modify their properties. The nitrile group could serve as a ligand to bind metal ions, creating a catalytic or sensor surface.

Liquid Crystals: The rigid cyclohexene ring combined with the polar cyano group is a structural motif found in some liquid crystalline compounds. Derivatives of this compound could be explored for applications in display technologies.

Q & A

Q. How should mixed-methods frameworks integrate qualitative insights (e.g., researcher observations) with quantitative data in mechanistic studies?

- Methodological Answer : Triangulate lab journal annotations (e.g., unexpected side reactions) with kinetic data using thematic analysis. Code qualitative observations into quantitative variables (e.g., binary flags for catalyst failure) and apply multivariate regression .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.